4-Benzyloxy-2-methylbenzonitrile
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Overview
Description
4-Benzyloxy-2-methylbenzonitrile is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is characterized by a benzonitrile core substituted with a benzyloxy group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxy-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyloxy-2-methylbenzonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
4-Methylbenzonitrile: Lacks the benzyloxy group, making it less versatile in certain reactions.
4-Benzyloxybenzonitrile: Lacks the methyl group, which can influence its reactivity and applications.
Uniqueness: This makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C15H13NO/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 |
InChI Key |
OSIOXCXSSBBDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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